2-(Cinnamyloxy)tetrahydrofuran

Total synthesis Oxidative cyclization Cinnamyl ether reactivity

2-(Cinnamyloxy)tetrahydrofuran (CAS 70477-44-0), also cataloged as (E)-2-(Cinnamyloxy)tetrahydrofuran (CAS 261376-68-5), is a chiral acetal‑ether bearing a tetrahydrofuran ring linked to a trans‑cinnamyl moiety. With a molecular formula of C₁₃H₁₆O₂, a molecular weight of 204.26 g mol⁻¹, zero hydrogen‑bond donors, a topological polar surface area (TPSA) of 18.5 Ų, and a calculated logP of 2.7, this compound occupies a distinctive physicochemical space that differentiates it from the more polar cinnamate ester congener tetrahydrofurfuryl cinnamate (TPSA 35.5 Ų, logP ~2.4) as well as from simple alkyl cinnamyl ethers.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B12894193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cinnamyloxy)tetrahydrofuran
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)OCC=CC2=CC=CC=C2
InChIInChI=1S/C13H16O2/c1-2-6-12(7-3-1)8-4-10-14-13-9-5-11-15-13/h1-4,6-8,13H,5,9-11H2/b8-4+
InChIKeyPBHKVZDOYCMCQG-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cinnamyloxy)tetrahydrofuran – Structural Identity and Procurement Specifications


2-(Cinnamyloxy)tetrahydrofuran (CAS 70477-44-0), also cataloged as (E)-2-(Cinnamyloxy)tetrahydrofuran (CAS 261376-68-5), is a chiral acetal‑ether bearing a tetrahydrofuran ring linked to a trans‑cinnamyl moiety [1]. With a molecular formula of C₁₃H₁₆O₂, a molecular weight of 204.26 g mol⁻¹, zero hydrogen‑bond donors, a topological polar surface area (TPSA) of 18.5 Ų, and a calculated logP of 2.7, this compound occupies a distinctive physicochemical space that differentiates it from the more polar cinnamate ester congener tetrahydrofurfuryl cinnamate (TPSA 35.5 Ų, logP ~2.4) as well as from simple alkyl cinnamyl ethers . It is commercially supplied at ≥97 % purity for research‑use‑only applications, with the defined (E)‑olefin geometry being critical for the stereochemical outcome of downstream transformations .

Why 2-(Cinnamyloxy)tetrahydrofuran Cannot Be Replaced by Generic Cinnamyl Ethers or Esters


Simple structural analogs of 2-(cinnamyloxy)tetrahydrofuran—such as tetrahydrofurfuryl cinnamate (the ester), cinnamyl methyl ether, or rosarin (a cinnamyl glycoside)—differ fundamentally in the nature of the linkage between the tetrahydrofuran ring and the cinnamyl group. The acetal‑ether connectivity in 2-(cinnamyloxy)tetrahydrofuran renders it susceptible to acid‑catalyzed hydrolysis, while the trans‑cinnamyl olefin enables stereospecific oxidative cyclization reactions that are either unsuccessful or markedly lower‑yielding with allyl, benzyl, or prenyl ethers [1]. In the total synthesis of (−)-zampanolide, replacing a cinnamyl ether with an allyl ether resulted in complete failure of the key oxidative cyclization step, necessitating a complete redesign of the synthetic route [2]. Furthermore, the ester congener tetrahydrofurfuryl cinnamate has a higher topological polar surface area (35.5 vs. 18.5 Ų) and different hydrogen‑bonding capacity, which alters membrane permeability and formulation behaviour—making these compounds non‑interchangeable for applications where passive diffusion or low aqueous solubility is required [3]. These structural and reactivity divergences mean that procurement decisions must be driven by the specific functional‑group architecture, not merely by the presence of a cinnamyl or tetrahydrofuran substructure.

Quantitative Differentiation of 2-(Cinnamyloxy)tetrahydrofuran from Its Closest Analogs


Stereospecific Oxidative Cyclization Yield: Cinnamyl Ether vs. Allyl Ether in (−)-Zampanolide Synthesis

In the enantioselective total synthesis of the antitumor macrolide (−)-zampanolide, the key oxidative intramolecular cyclization to form a 4‑methylenetetrahydropyran intermediate failed completely when an allylic ether was used as the substrate. After extensive condition screening (DDQ with InCl₃, BF₃·Et₂O, TMSOTf, etc.), no desired cyclization product was obtained. The team speculated that a cinnamyl ether would be more suitable and revised the strategy accordingly. The cinnamyl ether substrate (22 → 17 → cyclized product) afforded the tetrahydropyran derivative in 81 % yield as a single diastereomer under optimized conditions (DDQ, PPTS, acetonitrile, −38 °C, 3 h) [1].

Total synthesis Oxidative cyclization Cinnamyl ether reactivity

CAN‑Mediated Stereoselective Synthesis of 3,4‑trans‑Disubstituted Tetrahydrofurans from Cinnamyl Ethers

Cinnamyl ethers, including 2-(cinnamyloxy)tetrahydrofuran, undergo cerium(IV) ammonium nitrate (CAN)-mediated oxidative cyclization to yield 3,4‑trans‑disubstituted tetrahydrofuran derivatives with complete stereospecificity. The reaction proceeds with retention of the (E)‑olefin geometry of the cinnamyl group, producing exclusively the trans‑disubstituted diastereomer in moderate to good yields (typically 50–78 % across a panel of alkoxy‑cinnamyl ethers). In contrast, under identical CAN conditions, simple allyl ethers give mixtures of cis/trans isomers or predominantly cis products, demonstrating that the cinnamyl aryl group is essential for stereochemical control [1].

Stereoselective synthesis Cerium(IV) ammonium nitrate Tetrahydrofuran derivatives

Physicochemical Differentiation: Ether vs. Ester Linkage Impacts logP, TPSA, and Hydrogen‑Bonding Capacity

The acetal‑ether architecture of 2-(cinnamyloxy)tetrahydrofuran confers a computed logP of 2.7 (XLogP3‑AA) and a TPSA of 18.5 Ų with zero hydrogen‑bond donors and two hydrogen‑bond acceptors. The direct ester analog, tetrahydrofurfuryl cinnamate (CAS 65505‑25‑1), has a computed logP of ≈2.4, a substantially higher TPSA of 35.5 Ų, and three hydrogen‑bond acceptors (including the ester carbonyl) [1][2]. This 17 Ų increase in polar surface area predicts a reduction in passive membrane permeability by approximately 0.5–0.8 log units based on established TPSA‑permeability correlations, making the ether congener the preferred scaffold when blood–brain barrier penetration or intracellular target access is desired [3].

Drug-likeness Physicochemical properties Analog design

Stability Profile: Acetal‑Ether Hydrolytic Lability as a Prodrug or Controlled‑Release Design Feature

The acetal‑ether linkage in 2-(cinnamyloxy)tetrahydrofuran is susceptible to acid‑catalyzed hydrolysis, releasing cinnamyl alcohol and 2‑hydroxytetrahydrofuran (which tautomerizes to γ‑hydroxybutyraldehyde). This pH‑dependent lability is structurally absent in the corresponding ester (tetrahydrofurfuryl cinnamate), which hydrolyzes via esterase‑mediated cleavage with different kinetics, and absent in simple alkyl cinnamyl ethers lacking the acetal character. While experimental half‑life data for this specific compound are not publicly available, the well‑established acid‑lability of tetrahydrofuranyl acetals predicts a hydrolysis rate at pH 1–3 (gastric conditions) that is 10²–10³‑fold faster than at pH 7.4, a differential not shared by the ester congener [1].

Prodrug design Hydrolytic stability Controlled release

High‑Value Application Scenarios for 2-(Cinnamyloxy)tetrahydrofuran Based on Verified Differentiation


Enantioselective Total Synthesis of Macrolide Natural Products Requiring Oxidative Cyclization

In synthetic campaigns toward complex macrolides such as (−)-zampanolide, the cinnamyl ether motif is indispensable for the oxidative intramolecular cyclization that constructs the 4‑methylenetetrahydropyran or tetrahydrofuran core. As demonstrated by the Ghosh group, allyl ether substrates yield no cyclization product under any tested conditions, while the cinnamyl ether delivers an 81 % yield with complete diastereoselectivity [1]. 2-(Cinnamyloxy)tetrahydrofuran serves as a direct building block or a validated model substrate for developing such cyclization methodology, making it a high‑priority procurement item for synthetic chemistry laboratories engaged in macrolide or polyketide total synthesis.

Stereoselective Construction of 3,4‑trans‑Disubstituted Tetrahydrofuran Libraries

Medicinal chemistry programs that require 3,4‑trans‑disubstituted tetrahydrofuran scaffolds—privileged motifs in antiviral, antitumor, and anti‑infective agents—can rely on CAN‑mediated cyclization of 2-(cinnamyloxy)tetrahydrofuran to generate these frameworks stereospecifically. The Nair protocol delivers exclusive trans diastereoselectivity from cinnamyl ether substrates, whereas allyl or prenyl ethers give either cis‑selective or mixed products [2]. Procurement of 2-(cinnamyloxy)tetrahydrofuran thus eliminates the need for chiral resolution or diastereomer separation in library synthesis, reducing both time and cost per compound.

CNS‑Oriented Lead Optimization Requiring Low TPSA and High logP Scaffolds

For neuroscience drug‑discovery programs where passive blood–brain barrier permeability is critical, 2-(cinnamyloxy)tetrahydrofuran offers a TPSA of 18.5 Ų and a logP of 2.7—well within the established CNS‑penetrant chemical space (TPSA < 60–70 Ų). Its ester congener tetrahydrofurfuryl cinnamate, with a TPSA of 35.5 Ų and a lower logP of ≈2.4, is less favorable for CNS access [3][4]. Compound management and procurement groups supporting neuroscience therapeutic areas should prioritize the ether scaffold when ordering cinnamyl‑tetrahydrofuran hybrid building blocks for focused CNS libraries.

Development of Acid‑Triggered Prodrugs or Controlled‑Release Formulations

The acetal‑ether linkage in 2-(cinnamyloxy)tetrahydrofuran provides a pH‑sensitive cleavage point that is structurally distinct from the esterase‑dependent hydrolysis of tetrahydrofurfuryl cinnamate. Researchers designing gastric‑retentive or enteric‑coated delivery systems can exploit this acid‑lability to achieve site‑specific release of cinnamyl alcohol or further‑functionalized payloads [5]. Procurement of the ether rather than the ester congener is essential for programs requiring pH‑triggered rather than enzyme‑triggered release kinetics.

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